molecular formula C31H39F3LiN3O10 B12411396 Silodosin glucuronide-d4 (lithium)

Silodosin glucuronide-d4 (lithium)

Número de catálogo: B12411396
Peso molecular: 681.6 g/mol
Clave InChI: BCZLDWFDRYOXKP-WQEZOVLFSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Silodosin glucuronide-d4 (lithium) (CAS: 879396-70-0) is a deuterium-labeled isotopologue of silodosin-β-D-glucuronide, the primary active metabolite of silodosin, a selective α1a-adrenoceptor antagonist used to treat benign prostatic hyperplasia (BPH) . This compound is chemically modified by replacing four hydrogen atoms with deuterium at specific positions, enhancing its utility as a stable isotope-labeled internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic studies. Its deuterated structure minimizes matrix effects and ensures precise quantification of silodosin and its glucuronide metabolite in biological matrices like human plasma .

Propiedades

Fórmula molecular

C31H39F3LiN3O10

Peso molecular

681.6 g/mol

Nombre IUPAC

lithium;(2S,3S,4S,5R,6R)-6-[3-[7-carbamoyl-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C31H40F3N3O10.Li/c1-17(36-8-12-44-21-5-2-3-6-22(21)46-16-31(32,33)34)13-18-14-19-7-10-37(23(19)20(15-18)28(35)41)9-4-11-45-30-26(40)24(38)25(39)27(47-30)29(42)43;/h2-3,5-6,14-15,17,24-27,30,36,38-40H,4,7-13,16H2,1H3,(H2,35,41)(H,42,43);/q;+1/p-1/t17-,24+,25+,26-,27+,30-;/m1./s1/i8D2,12D2;

Clave InChI

BCZLDWFDRYOXKP-WQEZOVLFSA-M

SMILES isomérico

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC(F)(F)F)N[C@H](C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCCO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O.[Li+]

SMILES canónico

[Li+].CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC3C(C(C(C(O3)C(=O)[O-])O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of silodosin glucuronide-d4 involves the incorporation of a glucuronosyl unit onto silodosin. This process is challenging due to the presence of multiple basic groups in silodosin that can neutralize acidic activators and decrease the nucleophilicity of hydroxy groups. The successful synthesis was achieved using perbenzoylated d-glucuronosyl N-phenyltrifluroacetimidate as a donor in combination with sequential addition of TMSOTf .

Industrial Production Methods

the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, glycosylation, and purification processes .

Análisis De Reacciones Químicas

Types of Reactions

Silodosin glucuronide-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of silodosin glucuronide-d4 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of silodosin glucuronide-d4, as well as substituted derivatives with different functional groups .

Mecanismo De Acción

Silodosin glucuronide-d4 exerts its effects by acting as a metabolite of silodosin. Silodosin is a selective antagonist of alpha-1 adrenergic receptors, particularly the alpha-1A subtype, which regulates smooth muscle tone in the bladder neck, prostate, and prostatic urethra. By binding to these receptors, silodosin relaxes the smooth muscles, improving urinary symptoms and alleviating bladder outlet obstruction .

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

The following table summarizes key distinctions between silodosin glucuronide-d4 (lithium) and analogous compounds:

Compound CAS Number Role/Function Structural Features Analytical/Clinical Relevance
Silodosin glucuronide-d4 (lithium) 879396-70-0 Internal standard for LC-MS/MS quantification Deuterated glucuronide conjugate; lithium salt form Reduces variability in pharmacokinetic assays; critical for bioequivalence studies .
Silodosin-β-D-glucuronide 1357252-79-9 Active metabolite of silodosin Non-deuterated glucuronide conjugate Quantified in plasma to assess drug metabolism and exposure; therapeutic relevance .
Silodosin (KMD-3213) 142503-69-7 Parent drug; α1a-adrenoceptor antagonist Non-glucuronidated, non-deuterated structure Directly inhibits prostate smooth muscle contraction; reference for efficacy comparisons .
Silodosin Dehydro Impurity 175870-21-0 Oxidation-related degradation product Lacks hydroxyl group; unsaturated bond Monitored in quality control to ensure drug stability and purity .
Silodosin Nitrile Impurity 885340-13-6 Synthetic intermediate or degradation product Contains nitrile (-CN) group instead of amine Critical for impurity profiling in regulatory submissions .

Pharmacokinetic and Analytical Differentiation

  • Silodosin Glucuronide-d4 (Lithium) vs. Non-Deuterated Glucuronide: The deuterated form exhibits nearly identical chromatographic behavior to the non-deuterated metabolite but is distinguished by a +4 Da mass shift in MS detection. This allows simultaneous quantification of both compounds without cross-interference, ensuring accuracy in pharmacokinetic parameters (e.g., Cmax, AUC) . Example Application: A validated LC-MS/MS method using silodosin glucuronide-d4 achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL for silodosin in human plasma, demonstrating superior sensitivity compared to methods using non-isotopic IS .
  • Comparison with Parent Drug (Silodosin): Silodosin itself has a short plasma half-life (~6 hours), while its glucuronide metabolite contributes to prolonged pharmacological activity.
  • Role of Impurities :
    Impurities like the dehydro and nitrile derivatives are structurally distinct and lack therapeutic or analytical utility. They are monitored solely to comply with regulatory guidelines (e.g., ICH Q3A/B) .

Research and Regulatory Context

  • Bioequivalence Studies : Silodosin glucuronide-d4 is indispensable in bioequivalence testing, where precise measurement of metabolite ratios ensures compliance with FDA and EMA guidelines .

Supplier and Handling Considerations

Silodosin glucuronide-d4 (lithium) is a controlled substance with stringent handling requirements (e.g., BSL certification, cold-chain logistics). Suppliers like SynZeal and Nanjing Beiyu Biotech offer custom synthesis with detailed Certificates of Analysis (COA) to meet regulatory standards .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.